molecular formula C13H15F3O B14252588 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 477202-05-4

1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14252588
CAS No.: 477202-05-4
M. Wt: 244.25 g/mol
InChI Key: UNMRAKMWPTVNBC-UHFFFAOYSA-N
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Description

1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C13H15F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-hexanone with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-[4-(trifluoromethyl)phenyl]hexanol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems. Additionally, the compound’s ketone group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    1-Phenyl-1-hexanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-hexanone: Contains a fluorine atom in addition to the trifluoromethyl group, leading to variations in its chemical behavior and applications.

    1-[4-Chloro-3-(trifluoromethyl)phenyl]-1-hexanone:

Uniqueness: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- stands out due to the trifluoromethyl group’s influence on its chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.

Properties

CAS No.

477202-05-4

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]hexan-1-one

InChI

InChI=1S/C13H15F3O/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)13(14,15)16/h6-9H,2-5H2,1H3

InChI Key

UNMRAKMWPTVNBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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